![molecular formula C11H9BrN2O4 B1413904 Ethyl 5-bromo-2-cyano-3-nitrophenylacetate CAS No. 1807021-83-5](/img/structure/B1413904.png)
Ethyl 5-bromo-2-cyano-3-nitrophenylacetate
Overview
Description
Ethyl 5-bromo-2-cyano-3-nitrophenylacetate (EBNCNPA) is an important organic compound that is widely used in the field of organic chemistry. It is used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. EBNCNPA has also been used in scientific research for its unique properties, including its ability to act as a catalyst for the synthesis of complex molecules.
Scientific Research Applications
Ethyl 5-bromo-2-cyano-3-nitrophenylacetate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of complex molecules, as a catalyst for the synthesis of organic compounds, and as a reagent for the synthesis of heterocycles.
Mechanism of Action
Ethyl 5-bromo-2-cyano-3-nitrophenylacetate acts as a catalyst for the synthesis of complex molecules. It facilitates the formation of new bonds between the reactants, which leads to the formation of the desired product. The mechanism of action is dependent on the reactants, the reaction conditions, and the catalyst used.
Biochemical and Physiological Effects
Ethyl 5-bromo-2-cyano-3-nitrophenylacetate is not known to have any direct biochemical or physiological effects. However, it may have indirect effects on the body, depending on the compounds it is used to synthesize.
Advantages and Limitations for Lab Experiments
Ethyl 5-bromo-2-cyano-3-nitrophenylacetate has several advantages for lab experiments. It is relatively inexpensive, easy to obtain, and easy to use. It is also a highly effective catalyst for the synthesis of complex molecules. However, it is important to note that Ethyl 5-bromo-2-cyano-3-nitrophenylacetate is highly reactive, and should be handled with care.
Future Directions
There are several potential future directions for Ethyl 5-bromo-2-cyano-3-nitrophenylacetate. These include its use in the synthesis of new pharmaceuticals, agrochemicals, and polymers, as well as its use in the synthesis of complex molecules. Additionally, further research could be conducted to explore its potential as a catalyst for the synthesis of other organic compounds. Finally, further research could be conducted to explore its potential applications in biotechnology and other fields.
properties
IUPAC Name |
ethyl 2-(5-bromo-2-cyano-3-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-2-18-11(15)4-7-3-8(12)5-10(14(16)17)9(7)6-13/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHDHRSCUPBUCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)Br)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2-cyano-3-nitrophenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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